molecular formula C27H32O9 B1236962 (3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid CAS No. 83512-61-2

(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid

Cat. No.: B1236962
CAS No.: 83512-61-2
M. Wt: 500.5 g/mol
InChI Key: LEYIVANMSUUCTR-DIHUVOILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[102102,1103,8]pentadec-9-ene-6-carboxylic acid is a complex organic molecule with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the oxolan ring: This involves the reaction of a suitable precursor with acetic anhydride under acidic conditions to form the oxolan ring.

    Introduction of the but-2-en-2-yl group: This step typically involves a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.

    Formation of the tetracyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions, which can be used to modify the compound’s properties.

    Reduction: Reduction reactions can be used to modify the double bonds and other reactive sites within the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the acetyloxy and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

    Medicinal Chemistry: Its complex structure and multiple functional groups make it a candidate for drug development, particularly as a scaffold for designing new therapeutic agents.

    Materials Science: The unique tetracyclic structure could be useful in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound’s ability to interact with various biological molecules makes it a useful tool for studying biochemical pathways and mechanisms.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to modulate their activity. The presence of multiple functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

    (3S,6S,8R,11S,12S,13R)-1-[(3S)-3-hydroxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid: This compound is similar but lacks the acetyloxy group, which can significantly alter its reactivity and interactions.

    (3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-methyl ester: This compound has a methyl ester group instead of a carboxylic acid group, which can affect its solubility and reactivity.

Uniqueness

The unique combination of functional groups and the tetracyclic structure of the compound make it distinct from other similar compounds. This uniqueness can be leveraged in various applications, particularly in the design of new drugs and materials.

Properties

CAS No.

83512-61-2

Molecular Formula

C27H32O9

Molecular Weight

500.5 g/mol

IUPAC Name

(3S,6S,8R,11S,12S,13R)-1-[(3S)-3-acetyloxy-5-methylidene-2,4-dioxooxolan-3-yl]-13-[(E)-but-2-en-2-yl]-2,12-dimethyl-14,15-dioxatetracyclo[10.2.1.02,11.03,8]pentadec-9-ene-6-carboxylic acid

InChI

InChI=1S/C27H32O9/c1-7-13(2)21-25(6)19-11-9-16-12-17(22(30)31)8-10-18(16)24(19,5)27(35-21,36-25)26(34-15(4)28)20(29)14(3)33-23(26)32/h7,9,11,16-19,21H,3,8,10,12H2,1-2,4-6H3,(H,30,31)/b13-7+/t16-,17-,18-,19-,21+,24?,25-,26+,27?/m0/s1

InChI Key

LEYIVANMSUUCTR-DIHUVOILSA-N

SMILES

CC=C(C)C1C2(C3C=CC4CC(CCC4C3(C(O1)(O2)C5(C(=O)C(=C)OC5=O)OC(=O)C)C)C(=O)O)C

Isomeric SMILES

C/C=C(\C)/[C@@H]1[C@@]2([C@H]3C=C[C@H]4C[C@H](CC[C@@H]4[C@]3(C(O1)(O2)[C@]5(C(=O)C(=C)OC5=O)OC(=O)C)C)C(=O)O)C

Canonical SMILES

CC=C(C)C1C2(C3C=CC4CC(CCC4C3(C(O1)(O2)C5(C(=O)C(=C)OC5=O)OC(=O)C)C)C(=O)O)C

Synonyms

FR 900109
FR-900109

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.